![molecular formula C18H21NO5S B5514446 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(furan-2-ylmethyl)benzamide](/img/structure/B5514446.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(furan-2-ylmethyl)benzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(furan-2-ylmethyl)benzamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzamide core substituted with a furan-2-ylmethyl group and an ethoxy group, along with a dioxidotetrahydrothiophenyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting an appropriate benzoyl chloride with an amine derivative.
Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the benzamide intermediate.
Ethoxy Group Addition: The ethoxy group is incorporated via an etherification reaction, typically using an ethyl halide in the presence of a base.
Dioxidotetrahydrothiophenyl Moiety Formation: The final step involves the oxidation of a tetrahydrothiophene derivative to form the dioxidotetrahydrothiophenyl moiety, which is then coupled with the benzamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(furan-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzamide core and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(furan-2-ylmethyl)benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article will explore its applications based on available literature, synthesized data, and case studies.
Structure
The molecular structure of this compound includes a tetrahydrothiophene ring with a dioxido group, an ethoxy group, and a furan moiety. This unique combination of functional groups may contribute to its biological activity and reactivity.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development:
- Antimicrobial Activity : Compounds containing thiophene and furan rings have been studied for their antimicrobial properties. For example, derivatives of thiophene have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell membranes.
- Anticancer Properties : Research indicates that benzamide derivatives can exhibit anticancer activity by inhibiting specific cancer cell lines. The incorporation of the tetrahydrothiophene moiety may enhance this activity through improved bioavailability or interaction with biological targets.
Material Science
The unique properties of the compound may also lend themselves to applications in material science:
- Polymer Chemistry : The compound can potentially be used as a monomer or additive in polymer formulations, enhancing properties such as thermal stability or UV resistance due to the presence of sulfur and oxygen functionalities.
Agricultural Chemistry
Given the structural attributes, there is potential for applications in agrochemicals:
- Pesticide Development : Compounds similar to this one have been investigated for use as pesticides or herbicides. The thiophene ring is known for its insecticidal properties, which could be beneficial in agricultural formulations.
Study 1: Antimicrobial Evaluation
In a study evaluating various thiophene derivatives, it was found that compounds structurally related to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the dioxido group in enhancing solubility and bioactivity.
Study 2: Anticancer Activity
A series of benzamide derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with similar functional groups showed IC50 values in the low micromolar range, suggesting a promising lead for further development in anticancer therapies.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The dioxidotetrahydrothiophenyl moiety is particularly important for its biological activity, as it can interact with thiol groups in proteins, leading to changes in protein function and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-propoxybenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methoxybenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-nitrobenzamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(furan-2-ylmethyl)benzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. The combination of the dioxidotetrahydrothiophenyl moiety with the furan-2-ylmethyl and ethoxy groups provides a distinct set of chemical and physical properties that differentiate it from similar compounds.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(furan-2-ylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Synthesis
The synthesis of this compound involves several steps including the formation of the tetrahydrothiophene moiety and subsequent functionalization. The compound can be synthesized via a multi-step reaction process involving key intermediates that facilitate the introduction of the ethoxy and furan groups.
Anticancer Activity
Recent studies have shown that benzamide derivatives exhibit significant anticancer properties. For instance, compounds with similar structural features to this compound demonstrated cytotoxic effects against various cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
10a | HepG2 | 12.5 | Apoptosis induction |
10b | MCF-7 | 15.0 | Cell cycle arrest at G1/S |
10c | A549 | 18.5 | Tubulin polymerization inhibition |
Neuroprotective Effects
Benzamide derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. Compounds similar to this compound have shown promise in enhancing cognitive functions and reducing neuroinflammation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses inhibitory effects against various bacterial strains, which can be attributed to its ability to disrupt bacterial cell wall synthesis.
Case Studies
- Study on Anticancer Properties : A study published in MDPI demonstrated that benzamide derivatives with thiophene rings exhibited significant cytotoxicity against HepG2 liver cancer cells. The study highlighted the structure-activity relationship (SAR) indicating that electron-donating groups enhanced activity .
- Neuroprotective Study : Research conducted on ampakine compounds showed that modifications in the benzamide core could lead to improved memory and learning capabilities in animal models, suggesting potential applications for treating cognitive disorders .
- Antimicrobial Evaluation : A recent investigation into various benzamide derivatives revealed that those containing sulfur moieties exhibited enhanced antibacterial activity against Gram-positive bacteria .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-2-23-16-6-3-5-14(11-16)18(20)19(12-17-7-4-9-24-17)15-8-10-25(21,22)13-15/h3-7,9,11,15H,2,8,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOLXIGQXLGJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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